BIP, 98%

Descripción general

Descripción

Synthesis Analysis

The synthesis of “BIP, 98%” would depend on the specific compound referred to by “BIP”. For example, if “BIP” refers to BiP protein Inducer X, the synthesis would likely involve complex biochemical processes. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .

Molecular Structure Analysis

The molecular structure of “BIP, 98%” would also depend on the specific compound referred to by “BIP”. For BiP protein Inducer X, the empirical formula is C9H7NO3S . The molecular weight is 209.22 . More detailed structural analysis would require additional information .

Chemical Reactions Analysis

The chemical reactions involving “BIP, 98%” would depend on the specific compound and its chemical properties. For BiP protein Inducer X, it’s known to interact with certain proteins in the cell, but detailed chemical reaction analysis would require more specific information .

Physical And Chemical Properties Analysis

The physical and chemical properties of “BIP, 98%” would depend on the specific compound. For BiP protein Inducer X, it is a white to beige powder soluble in DMSO . It should be stored at 2-8°C .

Aplicaciones Científicas De Investigación

1. Bioinformatics Pipeline (BIP) in Gene Research

The implementation of a Bioinformatics Pipeline (BIP) plays a crucial role in detecting alternative splicing of genes. The cost and quality of various BIP implementations on a database management system are critical for supporting scientific workflow design in bioinformatics, aiding biologists in customizing pipelines for their specific research needs (Eckman et al., 2006).

2. Building Integrated Photovoltaic (BIPV) Systems

BIPV systems, a form of photovoltaic technology, are significant in renewable energy research. They are integrated into buildings to help meet electrical and thermal load demands, thereby contributing to sustainable energy solutions. The efficiency improvements and system performance of BIPV are ongoing research areas (Bıyık et al., 2017).

3. Dataset of Impact Measures for Scientific Publications

BIP! DB is an open dataset that includes various impact measures calculated for a large collection of scientific publications. This tool aids in managing scholarly data and identifying valuable research across various disciplines, thereby facilitating scientific literature search and analysis (Vergoulis et al., 2021).

4. Bioelectrical Impedance Analysis (BIA)

Bioelectrical impedance analysis (BIA) for estimating body fat percentage (BF%) uses scientific methodologies to evaluate its validity against established methods like air displacement plethysmography and dual‐energy X‐ray absorptiometry. This research contributes to the understanding of BIA's application in medical and health-related fields (Hurst et al., 2016).

5. Brassica Information Portal (BIP)

The Brassica Information Portal (BIP) is a centralized repository for Brassica phenotypic data, hosting trait data associated with Brassica research and breeding experiments. This portal serves as a significant tool for researchers and breeders, integrating genotypic and phenotypic data to facilitate Brassica crop research (Eckes et al., 2017).

Mecanismo De Acción

Target of Action

BIP, also known as 78 kDa glucose-regulated protein (GRP-78) or heat shock 70 kDa protein 5 (HSPA5), is a protein encoded by the HSPA5 gene . It is a constitutively-expressed resident protein of the endoplasmic reticulum (ER) of all eukaryotic cells . BIP is a part of the highly conserved hsp70 protein family .

Mode of Action

BIP binds newly synthesized proteins as they are translocated into the ER, maintaining them in a state competent for subsequent folding and oligomerization . It is also an essential component of the translocation machinery and plays a role in retrograde transport across the ER membrane of aberrant proteins destined for degradation by the proteasome .

Biochemical Pathways

In the ER, BIP is involved in polypeptide translocation, protein folding, and presumably protein degradation as well . These functions are essential to cell viability, as has been shown for yeast . BIP is a part of a quality control system in the ER .

Pharmacokinetics

It is known that bip is a highly conserved protein with diverse functions including the folding of nascent proteins in the er and maintenance of cellular homeostasis .

Result of Action

BIP plays a crucial role in maintaining cellular homeostasis. It protects neuronal cells and retinal cells from ER-stress induced cell death . BIP is essential for survival of eukaryotes from simple yeasts to higher organisms such as mammals .

Action Environment

BIP operates within the environment of the endoplasmic reticulum (ER) of eukaryotic cells . The ER provides the necessary conditions for BIP to bind newly synthesized proteins and maintain them in a state competent for subsequent folding and oligomerization . Environmental factors that lead to the accumulation of unfolded polypeptides in the ER can increase the number of potential BIP ligands and therefore decrease the pool of free BIP in the ER .

Safety and Hazards

Direcciones Futuras

Propiedades

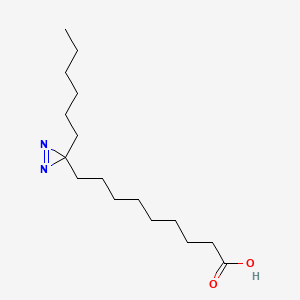

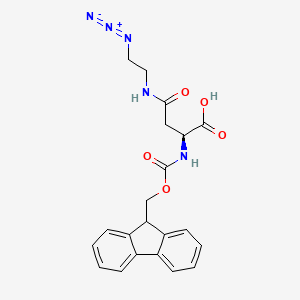

IUPAC Name |

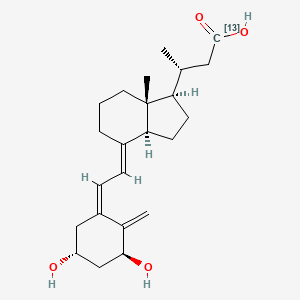

8-[3,4-bis(pyridin-2-ylmethoxy)phenyl]-2,2-difluoro-4,6,10,12-tetramethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-4,6,8,10-tetraene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H31BF2N4O2/c1-20-15-22(3)37-30(20)29(31-21(2)16-23(4)38(31)32(37,33)34)24-11-12-27(39-18-25-9-5-7-13-35-25)28(17-24)40-19-26-10-6-8-14-36-26/h5-17,22,38H,18-19H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCWZUAYOIIBSQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-]1([NH+]2C(=CC(=C2C(=C3N1C(C=C3C)C)C4=CC(=C(C=C4)OCC5=CC=CC=N5)OCC6=CC=CC=N6)C)C)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H31BF2N4O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

540.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-[3,4-Bis(pyridin-2-ylmethoxy)phenyl]-2,2-difluoro-4,6,10,12-tetramethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-4,6,8,10-tetraene | |

CAS RN |

2156642-70-3 | |

| Record name | BIP | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[Pt(en)2Cl2]Cl2](/img/structure/B6286237.png)

![Sodium [(S)-1,2-Diaminopropane-N,N,N',N'-tetraacetato]samarate(III), 90%](/img/structure/B6286248.png)